molecular formula C10H13BrN2O3S B1525857 4-Bromo-2-(morpholine-4-sulfonyl)aniline CAS No. 1179191-32-2

4-Bromo-2-(morpholine-4-sulfonyl)aniline

Cat. No.: B1525857
CAS No.: 1179191-32-2
M. Wt: 321.19 g/mol
InChI Key: CJUWCXPTNIDYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for 4-Bromo-2-(morpholine-4-sulfonyl)aniline is 1S/C10H13BrN2O3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2 . This code provides a standard way to encode the compound’s molecular structure.

It should be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of various heterocyclic compounds, which are pivotal in medicinal chemistry and material science. For instance, bromoethylsulfonium salt reactions with amino alcohols, including morpholine derivatives, produce six- and seven-membered rings, such as morpholines and benzoxazepines, through a simple procedure that includes the generation of a vinyl sulfonium salt followed by annulation (M. Yar, E. McGarrigle, V. Aggarwal, 2009).

Metal Halide Complexes

Research has been conducted on metal(II) halide complexes of morpholine-4-thiocarbonic acid anilide, where the compound serves as a ligand forming complexes with metals such as cobalt(II), zinc(II), cadmium(II), and mercury(II). These complexes have been characterized and examined for their thermal decomposition, providing insights into their stability and potential applications (D. Venkappayya, D. H. Brown, 1974).

Ionic Liquid Crystals

Morpholine derivatives, including those related to 4-Bromo-2-(morpholine-4-sulfonyl)aniline, have been utilized in the design of ionic liquid crystals. These compounds exhibit rich mesomorphic behavior, displaying high-ordered smectic phases and hexagonal columnar phases depending on the type of cation and anion used. This research highlights the versatility of morpholine derivatives in the creation of advanced materials with potential applications in displays and other electronic devices (K. Lava, K. Binnemans, T. Cardinaels, 2009).

Antimicrobial Activity

The antimicrobial properties of morpholine derivatives have been explored, particularly in the context of combating multidrug-resistant strains of microorganisms. Studies have shown that compounds like 4-(Phenylsulfonyl) morpholine, which shares structural similarities with this compound, exhibit modulating activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (M. A. Oliveira et al., 2015).

Anion-Exchange Membranes

Research into novel morpholinium-functionalized anion-exchange membranes for electrochemical applications has been conducted. These membranes show excellent thermal stability and moderate water uptake, attributed to the PBI matrix and high bromination degree of the ionomer. Such studies underscore the potential of morpholine derivatives in enhancing the performance of polymer electrolytes for applications like alkaline fuel cells (C. Morandi et al., 2015).

Properties

IUPAC Name

4-bromo-2-morpholin-4-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUWCXPTNIDYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(morpholine-4-sulfonyl)aniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(morpholine-4-sulfonyl)aniline
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-(morpholine-4-sulfonyl)aniline
Reactant of Route 4
4-Bromo-2-(morpholine-4-sulfonyl)aniline
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-(morpholine-4-sulfonyl)aniline
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-(morpholine-4-sulfonyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.